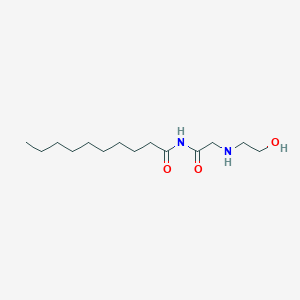

N-((2-Hydroxyethyl)glycyl)decanamide

説明

特性

IUPAC Name |

N-[2-(2-hydroxyethylamino)acetyl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-2-3-4-5-6-7-8-9-13(18)16-14(19)12-15-10-11-17/h15,17H,2-12H2,1H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODDGVIIHAOFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(=O)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Route Overview

The primary synthetic method for N-((2-Hydroxyethyl)glycyl)decanamide involves a multi-step reaction sequence:

Step 1: Formation of the Glycyl Intermediate

Glycine is reacted with 2-hydroxyethylamine (ethanolamine) to form a glycyl-2-hydroxyethyl intermediate via amide bond formation.Step 2: Acylation with Decanoic Acid

The intermediate is then acylated with decanoic acid, typically activated as an acid chloride or using coupling agents, to yield N-((2-Hydroxyethyl)glycyl)decanamide.Step 3: Purification

The crude product is purified by recrystallization or chromatographic techniques to obtain the pure compound.

This route is favored for its straightforward approach and relatively high yield of the target amide compound.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Glycine + 2-hydroxyethylamine, aqueous or organic solvent, mild heating | Formation of glycyl-2-hydroxyethyl intermediate through nucleophilic substitution or amide bond formation. |

| 2 | Decanoic acid (or decanoyl chloride), coupling agents (e.g., DCC, EDC), base (e.g., triethylamine), solvent (e.g., dichloromethane) | Acylation of the glycyl intermediate to form the amide bond with decanoic acid. |

| 3 | Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic purification | Purification of the final compound to remove unreacted starting materials and by-products. |

Activation of Decanoic Acid : Decanoic acid is often converted to its more reactive acid chloride derivative or used with carbodiimide coupling agents to facilitate amide bond formation.

Reaction Conditions : Mild heating (40–60°C) under inert atmosphere is typical to prevent side reactions.

Solvent Choice : Polar aprotic solvents like dichloromethane or DMF are commonly used to dissolve reactants and promote coupling efficiency.

Analytical Characterization Supporting Preparation

To confirm successful synthesis and purity, the following analytical techniques are employed:

These methods validate the synthetic steps and ensure the compound's integrity for further applications.

Research Findings and Optimization Notes

Yield and Purity : The reaction yields are generally high when using activated decanoic acid derivatives and optimized coupling conditions. Purity above 95% is achievable with proper recrystallization.

Reaction Time : Prolonged reaction times (several hours) improve conversion but must be balanced to avoid side reactions.

Safety and Handling : The reagents involved require standard organic synthesis precautions. The final compound is low in toxicity but should be handled with gloves and in well-ventilated areas.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Condition | Effect on Synthesis |

|---|---|---|

| Decanoic Acid Activation | Acid chloride formation or carbodiimide coupling | Enhances amide bond formation efficiency |

| Solvent | Dichloromethane, DMF, or ethanol | Influences solubility and reaction rate |

| Temperature | 40–60°C | Promotes reaction without decomposing sensitive groups |

| Reaction Time | 3–6 hours | Longer time increases yield but risks side products |

| Purification Method | Recrystallization or chromatography | Determines final purity and product quality |

化学反応の分析

Types of Reactions

N-((2-Hydroxyethyl)glycyl)decanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces primary amines.

Substitution: Produces various substituted amides.

科学的研究の応用

Definition and Chemical Properties

N-((2-Hydroxyethyl)glycyl)decanamide is an amide derived from decanoic acid, glycine, and 2-hydroxyethylamine. Its molecular formula is with a molecular weight of approximately 259.385 g/mol. The compound features a hydrophilic hydroxyl group and a hydrophobic decanoyl chain, which allows it to interact favorably with both aqueous and lipid environments .

Synthesis and Characterization

The synthesis of N-((2-Hydroxyethyl)glycyl)decanamide typically involves the reaction of decanoic acid with glycine and 2-hydroxyethylamine under controlled conditions to form an amide bond. The reaction can be represented as follows:Purification methods such as recrystallization are employed to enhance the yield and purity of the final product. Characterization techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which confirm the structure and composition of the compound .

Scientific Research Applications

N-((2-Hydroxyethyl)glycyl)decanamide has been explored for various applications across multiple scientific domains:

Organic Chemistry

- Intermediate in Synthesis : Used as an intermediate in organic synthesis for producing other complex molecules.

- Manufacture of Resins : Employed in the production of resins and elastomers due to its favorable chemical properties .

Biological Research

- Cell Signaling Studies : Investigated for its role in cell signaling pathways, potentially influencing cellular processes such as proliferation and differentiation.

- Anti-inflammatory Properties : Preliminary studies indicate that it may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications .

Pharmaceutical Applications

- Drug Delivery Systems : Its amphiphilic nature allows it to enhance drug solubility and penetration through biological membranes, making it suitable for use in controlled drug release formulations .

- Potential Therapeutic Agent : Research is ongoing into its efficacy as a therapeutic agent in various medical conditions.

Industrial Uses

- Surfactants and Emulsifiers : Utilized in the formulation of surfactants and emulsifiers due to its ability to stabilize mixtures of oil and water .

Biological Properties

The biological properties of N-((2-Hydroxyethyl)glycyl)decanamide have been a focal point of research. It has shown potential for:

- Modulating membrane fluidity and permeability.

- Interacting with proteins, which could affect enzymatic activities or receptor binding.

- Exhibiting low toxicity levels, making it safe for laboratory use under appropriate handling protocols .

Current State of Research

Research on N-((2-Hydroxyethyl)glycyl)decanamide is ongoing, particularly in the areas of materials science and drug delivery systems. Studies are being conducted to explore its potential applications in biomedical fields, including tissue engineering and targeted therapy .

Limitations and Future Directions

Despite its promising applications, further research is needed to fully elucidate the biological mechanisms underlying N-((2-Hydroxyethyl)glycyl)decanamide's effects. Future studies could focus on:

作用機序

The mechanism of action of N-((2-Hydroxyethyl)glycyl)decanamide involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .

類似化合物との比較

Structural Differences :

- Chain Length : N-Hydroxyoctanamide features a shorter C8 alkyl chain compared to the C10 chain in N-((2-Hydroxyethyl)glycyl)decanamide .

- Functional Groups : The former contains a single hydroxyl group attached to the amide nitrogen, while the latter incorporates a glycyl-hydroxyethyl peptide-like linkage.

Comparison with CETYL-PO HYDROXYETHYL DECANAMIDE and PALMITAMIDE

Structural Differences :

- Alkyl Chain : CETYL-PO HYDROXYETHYL PALMITAMIDE (C16) has a longer hydrophobic chain than the target compound (C10), while CETYL-PO HYDROXYETHYL DECANAMIDE shares the same C10 chain .

- Substituents : Both CETYL-PO derivatives include a hexadecyloxy-2-hydroxypropyl group, adding bulkiness compared to the simpler glycyl-hydroxyethyl group in the target compound.

Comparison with 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)

Structural Differences :

- Functional Groups: The cyano and methylamino carbonyl groups in 2-Cyano-N-[(methylamino)carbonyl]acetamide contrast with the hydroxyethyl and glycyl motifs in the target compound .

Comparison with Ranitidine-Related Pharmaceutical Compounds

Structural Differences :

- Complexity: Ranitidine analogs (e.g., nitroacetamide derivatives) feature heterocyclic furan and dimethylamino groups, unlike the linear alkyl-peptide structure of the target compound .

Comparison with Lysine-Based Decanoyl Compound (CAS 35146-64-6)

Structural Differences :

- Peptide Linkage: The lysine derivative includes a decanoyl group conjugated to a tripeptide (alanine-glycyl-glycyl), whereas the target compound has a single glycyl residue .

生物活性

N-((2-Hydroxyethyl)glycyl)decanamide, a derivative of decanamide, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and biochemistry. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

N-((2-Hydroxyethyl)glycyl)decanamide can be characterized by the following molecular formula:

- Chemical Formula : CHNO

- Molecular Weight : 213.34 g/mol

- IUPAC Name : N-(2-hydroxyethyl)-decanamide

The compound features a decanamide backbone with a hydroxyethyl group and a glycine moiety, which may contribute to its biological activity.

Synthesis

The synthesis of N-((2-Hydroxyethyl)glycyl)decanamide typically involves the reaction of decanoyl chloride with glycine ethyl ester or similar precursors. The process is characterized by the formation of amide bonds through standard peptide coupling techniques.

Anticonvulsant Activity

A significant study evaluated the anticonvulsant properties of various N-(2-hydroxyethyl)amide derivatives, including N-((2-Hydroxyethyl)glycyl)decanamide. The study utilized the maximal electroshock (MES) test to assess efficacy. The results indicated that certain derivatives exhibited notable anticonvulsant activity with lower toxicity compared to established antiepileptic drugs like valproate:

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| N-((2-Hydroxyethyl)glycyl)decanamide | 22.0 | 599.8 | 27.5 |

| Valproate | 23.3 | >1000 | >42.9 |

This data suggests that N-((2-Hydroxyethyl)glycyl)decanamide may have a favorable therapeutic window, indicating its potential as an anticonvulsant agent .

Neurotoxicity Assessment

In addition to anticonvulsant effects, neurotoxicity was assessed using the rotarod test, which measures motor coordination and balance. The results indicated that N-((2-Hydroxyethyl)glycyl)decanamide exhibited lower neurotoxic effects compared to other compounds tested, reinforcing its potential safety profile for therapeutic use .

The precise mechanism by which N-((2-Hydroxyethyl)glycyl)decanamide exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its structure allows for interaction with neurotransmitter systems, particularly those involved in seizure activity and neuronal excitability.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Neurodegenerative Diseases : Research indicates that compounds similar to N-((2-Hydroxyethyl)glycyl)decanamide may have neuroprotective effects against oxidative stress and inflammation in models of neurodegeneration.

- Pain Management : Preliminary studies suggest that amide derivatives can modulate pain pathways, offering potential applications in pain management therapies.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammatory markers in vitro, suggesting a role in inflammatory disease management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-((2-Hydroxyethyl)glycyl)decanamide, and how can reaction efficiency be optimized?

- The synthesis of N-((2-Hydroxyethyl)glycyl)decanamide (CAS 143378-76-1) typically involves condensation reactions between decanamide derivatives and hydroxyethyl glycine precursors. A key step is the use of amine-reactive reagents, such as N,N-dimethyldecylamine, to facilitate coupling . Optimization may include adjusting reaction temperature (e.g., 50–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 molar excess of glycyl donor). Purity can be monitored via thin-layer chromatography (TLC) or HPLC.

Q. How is the molecular structure of N-((2-Hydroxyethyl)glycyl)decanamide characterized, and what analytical techniques are critical?

- Structural confirmation relies on:

- NMR spectroscopy : - and -NMR to resolve the hydroxyethyl (-CHCHOH) and glycyl (NHCHCO) moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 513.8469 (CHNO) .

- X-ray crystallography : For crystalline derivatives, though solubility challenges may require co-crystallization agents .

Q. What are the solubility and stability profiles of N-((2-Hydroxyethyl)glycyl)decanamide under laboratory conditions?

- Solubility:

- Polar solvents: Moderate solubility in ethanol and DMSO (>10 mg/mL).

- Aqueous systems: Low solubility (~1.4×10 mg/L at 25°C) due to its amphiphilic structure .

- Stability:

- Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the amide bond. Degradation products include decanoic acid and glycyl-hydroxyl byproducts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact (S24/25) and inhalation (S22) due to potential irritancy . Dispose of waste via incineration or licensed chemical disposal services .

Advanced Research Questions

Q. How can advanced chromatographic methods resolve impurities in N-((2-Hydroxyethyl)glycyl)decanamide synthesis?

- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate unreacted precursors and byproducts. Retention time typically ~12–14 minutes .

- GC-MS : For volatile derivatives, derivatize with BSTFA to enhance detectability .

Q. What mechanistic insights explain its interactions with lipid bilayers in pharmacological studies?

- The compound’s amphiphilic structure (C alkyl chain + polar glycyl-hydroxyethyl group) allows insertion into lipid membranes. Studies using fluorescence anisotropy suggest it increases membrane fluidity at concentrations >10 µM . Computational modeling (e.g., MD simulations) can predict binding affinity to membrane proteins .

Q. How do environmental factors (pH, temperature) influence its degradation kinetics?

- pH-dependent hydrolysis : Degrades rapidly under alkaline conditions (pH >9) via nucleophilic attack on the amide bond. Half-life at pH 7.4: ~30 days; at pH 10: <24 hours .

- Thermal stability : Decomposes above 150°C, releasing CO and NH (TGA-DSC data) .

Q. What strategies are employed to study its metabolite profiles in biological systems?

- In vitro assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-QTOF-MS. Major metabolites include hydroxylated decanamide derivatives .

- Isotopic labeling : -tagged glycyl moieties track metabolic pathways in cell cultures .

Q. What role does N-((2-Hydroxyethyl)glycyl)decanamide play in polymer science or drug delivery systems?

- Polymer modification : Acts as a surfactant in resin formulations (e.g., light-cured dental cements) to enhance hydrophilicity and adhesion .

- Drug encapsulation : Forms micelles (CMC ~0.1 mM) for hydrophobic drug delivery, with encapsulation efficiency >80% for curcumin analogs .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。